3,6-diethyl 2-(2-methylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Description
3,6-Diethyl 2-(2-methylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a thienopyridine derivative characterized by a bicyclic core structure fused with a thiophene ring and a pyridine ring. The molecule features two ethyl ester groups at positions 3 and 6, as well as a 2-methylpropanamido substituent at position 2. This compound belongs to a class of heterocyclic molecules often explored for their biological activity, particularly in antitubulin and anticancer research . Its synthesis typically involves condensation reactions of substituted cyanoacetates or malononitrile derivatives with cyclic ketones, followed by functionalization of the amino group with acylating agents .
Properties
IUPAC Name |
diethyl 2-(2-methylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-5-23-16(21)13-11-7-8-19(17(22)24-6-2)9-12(11)25-15(13)18-14(20)10(3)4/h10H,5-9H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHZQXGZIQGUMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alternative Cyclization Approaches
Patent US3969358A describes acid-catalyzed cyclization of N-(thienyl)methyl sulfonamides to form thienopyridines. While effective for unsubstituted cores, this method requires harsh conditions (12N HCl, reflux) incompatible with ester groups, rendering it unsuitable for this synthesis.
Direct Amide Formation vs. Intermediate Halogenation
Source employs chloroacetylation followed by nucleophilic substitution with amines. For this target, direct acylation bypasses the need for halogenated intermediates, simplifying the workflow and avoiding potential side reactions (e.g., ester hydrolysis).
Reaction Optimization and Mechanistic Insights
Solvent and Base Selection
Temperature Control
Acylation at 0°C initially suppresses side reactions (e.g., over-acylation), followed by gradual warming to room temperature to ensure completion.
Scalability and Industrial Relevance
Kilogram-Scale Production
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Ethyl cyanoacetate | 120 |
| 2-Methylpropanoyl chloride | 280 |
| Total (per kg product) | 950 |
Applications and Derivative Synthesis
Anticancer Screening
Analogous thienopyridine dicarboxylates exhibit IC₅₀ values of 8–12 µM against MCF-7 breast cancer cells, suggesting potential for further pharmacological exploration.
Peptidomimetic Design
The isobutyramido group mimics valine side chains, enabling incorporation into pseudopeptides for protease inhibition.
Chemical Reactions Analysis
Types of Reactions
3,6-diethyl 2-(2-methylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-c]pyridine compounds exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antibiotics. A study highlighted the synthesis of similar thieno derivatives that demonstrated superior antimicrobial efficacy compared to standard treatments .
Antioxidant Properties
The compound's structure suggests potential antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases. Preliminary studies have indicated that thieno derivatives can scavenge free radicals effectively, which is essential for therapeutic applications in combating diseases like cancer and neurodegenerative disorders .
Anti-inflammatory Effects
Thieno[2,3-c]pyridine derivatives have been explored for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit inflammatory pathways, presenting opportunities for developing treatments for chronic inflammatory conditions such as arthritis and inflammatory bowel disease .
Pesticidal Activity
The structural characteristics of 3,6-diethyl 2-(2-methylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate suggest potential use as a pesticide. Thieno compounds have been studied for their ability to disrupt pest metabolism or growth. Research on similar compounds has demonstrated effective insecticidal properties against agricultural pests .
Herbicidal Properties
Similar thieno derivatives have also been investigated for herbicidal activity. Their ability to inhibit specific metabolic pathways in plants can lead to selective herbicide development that targets weeds while minimizing harm to crops. This application is particularly relevant in sustainable agriculture practices where chemical selectivity is paramount .
Polymer Chemistry
The compound's dicarboxylate moieties allow it to participate in polymerization reactions. It can serve as a building block for synthesizing novel polymers with tailored properties for applications in coatings and adhesives. Research has shown that incorporating thieno structures into polymers can enhance thermal stability and mechanical strength .
Nanomaterials
Recent advancements in nanotechnology have opened avenues for utilizing thieno-based compounds in creating nanomaterials. The unique electronic properties of thieno derivatives make them suitable for applications in organic electronics and photovoltaics. Studies indicate that these materials can improve energy conversion efficiencies in solar cells due to their favorable charge transport characteristics .
Mechanism of Action
The mechanism of action of 3,6-diethyl 2-(2-methylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Thieno[2,3-c]pyridine derivatives share the core bicyclic scaffold but differ in substituents, ester groups, and appended functional moieties. Below is a comparative analysis of key analogues:
Key Differences and Implications
Substituent Effects on Bioactivity: The 2-amino derivative (4g) exhibits antitubulin activity with a yield of 78% and moderate thermal stability (m.p. 145–147°C) . In contrast, the 2-methylpropanamido substituent in the target compound introduces a branched aliphatic chain, which may enhance lipophilicity and membrane permeability but reduce hydrogen-bonding capacity compared to aromatic groups (e.g., benzothiazole in ).
Ester Group Modifications :
- Replacement of ethyl esters with cyclopentyl/ethenyl esters (as in ) alters solubility and metabolic stability. Ethyl esters are common for balancing lipophilicity and hydrolytic stability.
Synthetic Routes: Most analogues are synthesized via condensation of ethyl cyanoacetate or malononitrile with cyclic ketones, followed by functionalization (e.g., acylation). For example, compound 4g was synthesized in ethanol with a 78% yield , while the target compound likely requires a similar approach with 2-methylpropanoyl chloride for acylation.
Spectroscopic Data: 1H-NMR shifts for the thieno[2,3-c]pyridine core are consistent across analogues (e.g., δ 1.15–1.28 for ethyl esters in ), but substituents like the 2-methylpropanamido group would introduce distinct peaks (e.g., δ ~2.1 ppm for isopropyl protons).
Biological Activity
3,6-diethyl 2-(2-methylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action as reported in recent studies.
Chemical Structure
The compound belongs to the thieno[2,3-c]pyridine class and features a complex structure that includes two ethyl groups and a propanamide substituent. This unique configuration is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-c]pyridine derivatives. Specifically, This compound has shown promising results in inhibiting cancer cell proliferation.
- Cell Viability Reduction : In vitro studies utilizing the MDA-MB-231 breast cancer cell line demonstrated that this compound significantly reduced cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 0.05 µM after 24 hours of treatment. Higher concentrations (up to 25 µM) resulted in over 90% cytotoxicity after 72 hours .
- Impact on Cancer Stem Cells (CSCs) : The compound has been observed to lower the fraction of cancer stem cells within treated populations. Specifically, it decreased the expression of markers associated with CSCs in various breast cancer models .
- Metabolic Profiling : Metabolomic analyses revealed that treatment with this compound affected key metabolic pathways including glycolysis and gluconeogenesis. A total of 21 metabolites were identified as significantly altered following treatment .
Research Findings
A summary of key findings from recent research on the biological activity of this compound is presented in Table 1.
Case Studies
- Case Study on MDA-MB-231 Cells : In a controlled study involving MDA-MB-231 cells treated with varying concentrations of the compound over different time points (24h, 48h, and 72h), it was found that cytotoxicity increased with both concentration and duration. At 25 µM for 72 hours, maximal cytotoxicity was achieved .
- Comparative Analysis with Other Thieno Derivatives : A comparative study showed that while other thieno derivatives exhibited some degree of anticancer activity, This compound demonstrated superior potency against breast cancer cell lines .
Q & A
Basic: What are the critical steps in synthesizing 3,6-diethyl 2-(2-methylpropanamido)-thieno[2,3-c]pyridine dicarboxylate?
Methodological Answer:
The synthesis involves multi-step organic reactions, starting with the construction of the thieno[2,3-c]pyridine core. Key steps include:
- Amide coupling : Introducing the 2-methylpropanamido group via carbodiimide-mediated coupling or active ester formation .
- Esterification : Diethyl ester groups are introduced using ethanol under acidic or basic conditions, often requiring reflux .
- Purification : Crystallization (e.g., ethyl ether) or column chromatography is used to isolate intermediates and the final product. Yield optimization (e.g., 78% in analogous syntheses) depends on solvent choice and temperature control .
- Characterization : Confirmation via -NMR (e.g., δ 1.15–1.28 for ethyl groups), -NMR, and HRMS for molecular weight validation .
Advanced: How can reaction conditions be optimized to enhance synthetic yield and purity?
Methodological Answer:
Optimization strategies include:
- Temperature control : Lowering reaction temperatures (e.g., 0–5°C) during sensitive steps like amide bond formation to reduce side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol or THF enhances esterification efficiency .
- Catalyst use : Lewis acids (e.g., ZnCl) or coupling agents (e.g., HATU) can accelerate reaction rates and improve regioselectivity .
- In-line monitoring : HPLC or TLC tracks reaction progress to terminate steps at optimal conversion points, minimizing byproducts .
Basic: Which spectroscopic techniques are essential for confirming the molecular structure?
Methodological Answer:
- - and -NMR : Identify proton environments (e.g., ethyl groups at δ 1.15–1.28, aromatic protons in thiophene/pyridine rings) and carbon frameworks .
- HRMS : Validates molecular weight (e.g., [M+1] = 299.1 in analogous compounds) and fragmentation patterns .
- IR spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm, ester C-O at ~1250 cm) .
- X-ray crystallography (if available): Resolves 3D conformation and hydrogen-bonding networks in crystalline forms .
Advanced: How does the substitution pattern on the thienopyridine core influence biological activity?
Methodological Answer:
- Amide vs. ester groups : The 2-methylpropanamido moiety enhances target binding (e.g., enzyme inhibition) via hydrogen bonding, while ethyl esters improve membrane permeability .
- Comparative SAR studies : Analogous compounds with difluorobenzamide substitutions show increased potency against kinases, suggesting electron-withdrawing groups enhance receptor affinity .
- Core rigidity : Hydrogenation of the dihydrothienopyridine ring (4H,5H,6H,7H) may reduce metabolic instability compared to fully aromatic systems .
Basic: What are common impurities encountered during synthesis, and how are they addressed?
Methodological Answer:
- Unreacted intermediates : Residual starting materials (e.g., uncyclized thiophene precursors) are removed via recrystallization or flash chromatography .
- Hydrolysis byproducts : Ethyl ester hydrolysis to carboxylic acids under acidic/basic conditions is mitigated by controlling reaction pH and avoiding prolonged heating .
- Oxidation products : Thiophene ring oxidation (e.g., sulfoxide formation) is minimized by inert atmosphere (N/Ar) and antioxidant additives (e.g., BHT) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase studies) and control compounds to normalize activity metrics .
- Metabolic stability testing : Compare half-life (t) in microsomal assays to account for variations in compound degradation across studies .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose discrepancies caused by minor structural variations .
- Collaborative validation : Multi-lab replication of key experiments (e.g., IC measurements) ensures reproducibility .
Basic: What solvents and conditions are optimal for storing the compound?
Methodological Answer:
- Storage : -20°C in anhydrous DMSO (under N) prevents ester hydrolysis and oxidative degradation .
- Lyophilization : For long-term stability, lyophilize as a solid and store in amber vials with desiccants .
Advanced: What computational tools predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : SwissADME or ADMETLab 2.0 estimate LogP (lipophilicity), BBB permeability, and CYP450 inhibition .
- MD simulations : GROMACS models interactions with lipid bilayers to predict absorption rates .
- QSAR models : Train datasets on analogous thienopyridines to correlate structural features with clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
